4-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an alkyl halide.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using a sulfonyl chloride in the presence of a base.
Bromination: The bromine atom is introduced through a bromination reaction, often using bromine or a brominating agent like N-bromosuccinimide.
Coupling with Pyranone: The final step involves coupling the azetidine derivative with a pyranone moiety, which can be achieved through an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
4-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The azetidine ring may also interact with biological molecules, affecting their activity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 4-((1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- 4-((1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
Uniqueness
The presence of the bromine atom in 4-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one makes it unique compared to its analogs with different halogens. Bromine’s size and reactivity can influence the compound’s chemical behavior and biological activity, making it distinct in its interactions and applications.
Properties
IUPAC Name |
4-[1-(2-bromophenyl)sulfonylazetidin-3-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5S/c1-10-6-11(7-15(18)21-10)22-12-8-17(9-12)23(19,20)14-5-3-2-4-13(14)16/h2-7,12H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMGBUQZRCALMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.